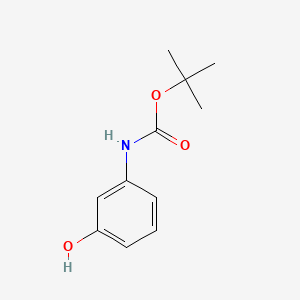

Tert-butyl 3-hydroxyphenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQNVUQTARSZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310147 | |

| Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-06-2 | |

| Record name | 19962-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamate Formation via 3-(Hydroxymethyl)aniline and tert-Butyl Chloroformate

The most common and straightforward synthetic route involves the reaction of 3-(hydroxymethyl)aniline (or 3-hydroxyaniline derivatives) with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. This base neutralizes the hydrochloric acid generated during the carbamate bond formation.

- Reaction conditions: Typically carried out at room temperature with stirring for several hours.

- Solvent: Commonly dichloromethane (DCM) or ethyl acetate.

- Yield: High yields are reported, often exceeding 90%.

- Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

This method is widely used both in laboratory and industrial settings due to its simplicity and efficiency.

Alternative Route: Use of Di-tert-butyl Dicarbonate (Boc2O)

Another preparation method involves the use of di-tert-butyl dicarbonate (Boc2O) as the carbamoylating agent reacting with 3-(hydroxyphenyl)amines.

- Procedure: The amine is dissolved in dry dichloromethane, cooled to 0 °C, and Boc2O is added slowly. The reaction mixture is then stirred at room temperature for 2 hours.

- Workup: After completion, water is added, and the organic phase is extracted, washed, dried, and concentrated to yield the product.

- Yield: Quantitative yields (close to 100%) have been reported.

- Advantages: Boc2O is a mild reagent, and the reaction conditions are gentle, preserving sensitive functional groups.

Industrial Scale Synthesis Using Continuous Flow and Optimized Conditions

For large-scale production, the synthesis is optimized by:

- Using continuous flow reactors to improve mixing and heat transfer.

- Employing automated systems for precise reagent addition and temperature control.

- Optimizing solvent choice and reaction time to maximize yield and purity.

These methods ensure consistent product quality and scalability.

Detailed Reaction Conditions and Data

| Preparation Method | Starting Materials | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Carbamate formation with tert-butyl chloroformate | 3-(hydroxymethyl)aniline + tert-butyl chloroformate | Triethylamine or pyridine as base | Dichloromethane | 0 °C to room temp | Several hours | >90 | Neutralizes HCl, mild conditions |

| Boc protection using di-tert-butyl dicarbonate | 3-(methylamino)-1-phenylpropan-1-ol + Boc2O | Stirring, 0 °C to room temp | Dichloromethane | 0 °C to room temp | 2 hours | ~100 | Quantitative yield, mild reagent |

| Industrial synthesis | 3-(hydroxymethyl)aniline + tert-butyl chloroformate | Continuous flow, automated reagent addition | Ethyl acetate/DCM | Controlled (0-25 °C) | Optimized | >90 | Scalable, high purity |

Research Findings and Analysis

- The tert-butyl carbamate group serves as a protecting group for amines, allowing selective reactions on other parts of the molecule without interference.

- The hydroxymethyl group on the phenyl ring remains intact under these conditions, enabling further functionalization if needed.

- The reaction is generally clean, with minimal side products, and the carbamate bond is stable under neutral and basic conditions but can be cleaved under acidic conditions.

- Studies have shown that the choice of base and solvent significantly affects the reaction rate and yield, with triethylamine and dichloromethane being optimal for laboratory synthesis.

- Industrial patents describe the use of N-methylmorpholine and isobutyl chlorocarbonate for related carbamate derivatives, indicating alternative reagents for carbamate formation with high yields (~93%) and purity.

Summary Table of Key Preparation Methods

| Method No. | Starting Material(s) | Carbamoylating Agent | Base/Acid Scavenger | Solvent | Temperature Range | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-(hydroxymethyl)aniline | tert-butyl chloroformate | Triethylamine or pyridine | Dichloromethane | 0 °C to RT | >90 | Common lab method |

| 2 | 3-(methylamino)-1-phenylpropan-1-ol | Di-tert-butyl dicarbonate (Boc2O) | None or mild base | Dichloromethane | 0 °C to RT | ~100 | Mild, quantitative yield |

| 3 | N-BOC-D-Serine derivatives (related carbamate) | Isobutyl chlorocarbonate | N-methylmorpholine | Ethyl acetate | 0–15 °C | 93.1 | Industrial patent method |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxyphenylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antitubercular Activity

Research has demonstrated that derivatives of 3-hydroxyphenylcarbamates, including tert-butyl 3-hydroxyphenylcarbamate, exhibit significant inhibitory activity against Mycobacterium tuberculosis. In a study, certain compounds showed minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL against both drug-sensitive and multidrug-resistant strains of the bacterium . The in vivo efficacy was also evaluated using mouse models, indicating that these compounds could potentially serve as new antitubercular agents .

Case Study: Efficacy in Mouse Models

In a controlled experiment, mice infected with M. tuberculosis were treated with this compound derivatives. Results indicated a significant reduction in bacterial load in the lungs compared to untreated controls, highlighting the compound's potential as an effective treatment option .

Material Science Applications

Phenolic Antioxidants

this compound is also explored as a phenolic antioxidant in various consumer products. Its incorporation helps stabilize formulations against oxidative degradation, enhancing the shelf life and performance of products such as adhesives, sealants, and plastics .

Comparative Analysis of Applications

Toxicological Considerations

While the potential applications are promising, it is essential to consider the toxicological profile of this compound. Studies indicate that while it serves beneficial roles in various formulations, there are concerns regarding human exposure through dermal contact and inhalation, necessitating further research into safety profiles .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxyphenylcarbamate involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s protective properties in industrial applications are due to its ability to absorb and dissipate ultraviolet radiation, preventing damage to materials.

Comparison with Similar Compounds

Structural Variations

Physicochemical Properties

| Property | This compound | Tert-butyl (4-chlorophenethyl)carbamate | Tert-butyl [2-nitro-4-(thiophen-2-yl)phenyl]carbamate |

|---|---|---|---|

| Polarity | High (due to -OH) | Moderate (Cl is electronegative) | Low (nitro and thiophene reduce solubility) |

| Stability | Stable in base, labile in acid | Similar Boc stability | Nitro group may decompose under reducing conditions |

| Solubility | Soluble in polar aprotic solvents | Soluble in DCM, THF | Limited solubility in water |

Key Research Findings

- Synthetic Efficiency : The hydroxyl group in this compound allows regioselective functionalization, unlike nitro or halogenated analogs, which require protective-group strategies .

- Biological Activity : Nitro-substituted derivatives exhibit higher binding affinity to enzymatic targets (e.g., histone deacetylases) compared to hydroxylated analogs, as nitro groups enhance electron-withdrawing effects .

- Thermal Stability : Alkyne-containing carbamates (e.g., Tert-butyl 3-phenylprop-2-ynylcarbamate) show lower thermal stability due to the reactive triple bond .

Biological Activity

Tert-butyl 3-hydroxyphenylcarbamate (TBHPC) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and neuroprotective effects. This article reviews the current understanding of TBHPC's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butyl group attached to a carbamate structure linked to a 3-hydroxyphenyl moiety. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted TBHPC's promising activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains.

In Vitro Studies

In vitro assays demonstrated that TBHPC exhibits notable inhibitory activity against various strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL. The compound was compared with other derivatives, revealing that modifications in the phenyl ring significantly influenced its potency:

| Compound | MIC (μg/mL) | Notes |

|---|---|---|

| TBHPC | 0.625-6.25 | Effective against Mtb |

| 3a | 50 | Less active than TBHPC |

| 3d | 10 | Better activity than some analogs |

The results indicate that hydrophobic moieties are crucial for enhancing antitubercular activity, while substitutions with hydrophilic groups tend to reduce efficacy .

In Vivo Studies

In vivo experiments using mouse models infected with Mtb H37Ra showed that TBHPC significantly reduced bacterial loads in the lungs and spleens of treated mice compared to untreated controls. The administration of TBHPC at a dosage of 100 mg/kg/day resulted in a notable decrease in bioluminescence intensity, indicating effective bacterial clearance .

Neuroprotective Effects

Beyond its antimicrobial properties, TBHPC has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases.

Research indicates that TBHPC can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloid beta (Aβ) aggregation—a key factor in Alzheimer's disease pathology. In vitro studies showed that TBHPC could reduce Aβ-induced cell death in astrocytes by decreasing tumor necrosis factor-alpha (TNF-α) levels and mitigating oxidative stress .

Case Study Findings

In a scopolamine-induced model of cognitive impairment, TBHPC demonstrated moderate protective effects on cognitive function and oxidative stress markers compared to standard treatments like galantamine. Although the reduction in malondialdehyde (MDA) levels was observed, it was not statistically significant when compared to controls .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 3-hydroxyphenylcarbamate, and what experimental conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via carbamate-protection strategies. Common routes include:

- Pd-catalyzed coupling : Reacting aryl bromides with tert-butyl carbamate under Pd catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 100–110°C for 24 hours .

- Photoredox-catalyzed amination : Using visible-light photocatalysts (e.g., Ru(bpy)₃Cl₂) to activate aryl halides for coupling with tert-butyl carbamate, enabling milder conditions (room temperature, 12–18 hours) .

- Condensation reactions : Employing coupling reagents like EDCI and HOBt to react tert-butyl carbamate derivatives with hydroxylphenyl precursors in dichloromethane at 0–25°C .

Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 aryl halide:carbamate), degassing solvents, and using excess base (e.g., Cs₂CO₃) to neutralize HBr byproducts .

Basic: How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

Stability is maintained under:

- Storage : Dry, inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture or acidic/basic vapors, which degrade the carbamate group .

- Handling : Use glassware dried at 120°C and anhydrous solvents (e.g., THF, DCM) during synthesis. Monitor for color changes (yellowing indicates decomposition) .

Reactive hazards : The compound reacts with strong acids/bases (e.g., TFA, NaOH), necessitating neutralization protocols for quenching .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). Integration ratios verify substitution patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of CO₂ from the carbamate group) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect hydrolyzed byproducts (e.g., free amine) .

Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for tert-butyl carbamate derivatives?

Methodological Answer:

Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Always report solvent and temperature .

- Isomeric mixtures : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to distinguish enantiomers, which may exhibit divergent reactivity .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation, especially for derivatives with flexible substituents .

Advanced: What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Incorporate (R)- or (S)-BINOL ligands during Pd-catalyzed coupling to induce asymmetry (e.g., 80–90% ee) .

- Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively, isolating the desired enantiomer .

- Chiral pool synthesis : Start with enantiopure precursors (e.g., L-tyrosine derivatives) and retain configuration during carbamate formation .

Advanced: How can computational modeling predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- DFT calculations : Simulate transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify favorable reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) .

- Molecular dynamics : Predict solubility and aggregation behavior in solvents (e.g., water vs. DMSO) using AMBER or GROMACS .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced: How does this compound serve as an intermediate in synthesizing bioactive molecules?

Methodological Answer:

- Peptide mimetics : The carbamate group acts as a Boc-protected amine for solid-phase peptide synthesis (SPPS), enabling controlled deprotection with TFA .

- Heterocycle synthesis : React with aldehydes/ketones in Ugi or Passerini reactions to form pyrroles or oxazoles with pharmacological potential .

- Prodrug design : Hydrolyze the carbamate in vivo to release active phenolic drugs, improving bioavailability .

Advanced: What methodologies address discrepancies in reported melting points or spectral data for tert-butyl carbamates?

Methodological Answer:

- DSC analysis : Differential scanning calorimetry determines precise melting points and detects polymorphic forms .

- Cross-lab validation : Collaborate with independent labs to replicate data using identical instruments (e.g., Bruker NMR vs. Varian) .

- Standard reference materials : Compare against certified samples from repositories like NIST or Sigma-Aldrich .

Advanced: How can researchers leverage this compound in solid-state chemistry studies?

Methodological Answer:

- Cocrystal engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to modify solubility and stability .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to assess thermal stability under nitrogen/air atmospheres .

- Powder XRD : Identify crystalline phases and quantify amorphous content, critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.